

ST-401: A Comprehensive Technical Review of Preclinical Safety and Toxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that has demonstrated significant preclinical anti-tumor activity, particularly in glioma models.[1][2] Its ability to cross the blood-brain barrier addresses a critical limitation of many existing MTAs.[1][2] This technical guide provides an in-depth overview of the preclinical safety and toxicity profile of **ST-401**, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

ST-401 functions as a mild inhibitor of microtubule (MT) assembly by binding to the colchicine site on tubulin.[1] This interaction is characterized by a gentle and reversible reduction in microtubule assembly, which distinguishes it from more aggressive MTAs like Nocodazole.[1][3] This nuanced mechanism of action is believed to contribute to its favorable safety profile.[1][2]

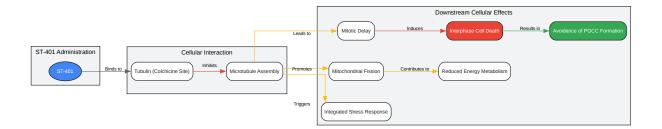
The primary consequence of **ST-401**'s interaction with microtubules is the induction of mitotic delay and subsequent cell death in interphase.[1][3] This is a significant departure from many MTAs that primarily trigger cell death during mitosis. By inducing interphase death, **ST-401** may circumvent the development of polyploid giant cancer cells (PGCCs), which are associated with treatment resistance and tumor recurrence.[3]

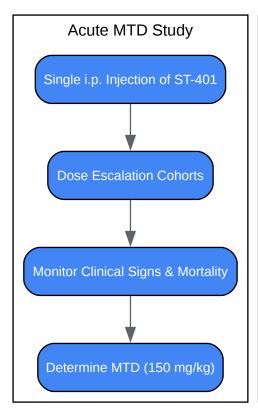


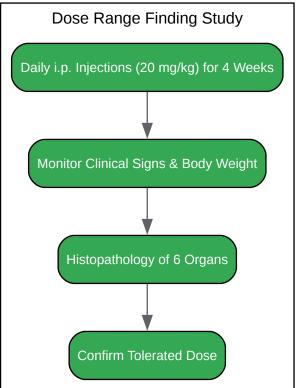
Recent studies have further elucidated the downstream effects of **ST-401**, demonstrating that it induces a transient integrated stress response, reduces energy metabolism, and promotes mitochondrial fission.[3] These cellular responses are thought to be key contributors to its unique mechanism of inducing cell death in interphase.

Signaling Pathway and Cellular Effects of ST-401









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